N-(pyrrolidin-1-ylcarbonyl)isoleucine
Description
Properties
IUPAC Name |
3-methyl-2-(pyrrolidine-1-carbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-8(2)9(10(14)15)12-11(16)13-6-4-5-7-13/h8-9H,3-7H2,1-2H3,(H,12,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOQGKOUGRAJPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrrolidin-1-ylcarbonyl)isoleucine typically involves the coupling of pyrrolidine with isoleucine. One common method is the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of isoleucine and the amine group of pyrrolidine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(pyrrolidin-1-ylcarbonyl)isoleucine can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products
Oxidation: Pyrrolidone derivatives.
Reduction: Amines.
Substitution: Halogenated pyrrolidine derivatives.
Scientific Research Applications
N-(pyrrolidin-1-ylcarbonyl)isoleucine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study protein-ligand interactions and enzyme kinetics.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(pyrrolidin-1-ylcarbonyl)isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites and modulate the activity of the target protein. This interaction can lead to the inhibition or activation of enzymatic reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-(pyrrolidin-1-ylcarbonyl)isoleucine with key analogs:
Physicochemical and Analytical Properties
- Ionization Efficiency : Structural analogs like leucine and isoleucine exhibit distinct ionization profiles in MALDI-MS despite similar masses. For instance, isoleucine derivatives with β-carbon branching (e.g., this compound) may show enhanced ionizability compared to linear analogs like alanine .
- Solubility and Stability : The pyrrolidine carbonyl group in the target compound likely increases hydrophobicity compared to fructosyl or Boc-protected derivatives. This could influence its behavior in biological systems or synthetic workflows .
Key Research Findings and Implications
Analytical Challenges : Even isomers like leucine and isoleucine exhibit divergent behaviors in mass spectrometry, underscoring the need for high-resolution techniques when studying derivatives .
Synthetic Utility : Boc-protected isoleucine derivatives dominate peptide synthesis due to their reliability, whereas more complex spiro-structures (e.g., ) may target niche pharmacological pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
